2'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3,4,5-trifluorobenzophenone
Description
2'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3,4,5-trifluorobenzophenone is a benzophenone derivative featuring a 1,4-dioxa-8-azaspiro[4.5]decane moiety and trifluorinated aromatic substituents. This compound has garnered attention in medicinal chemistry and materials science due to its unique spirocyclic structure and fluorinated aromatic system, which enhance metabolic stability and binding affinity in biological targets . The trifluoromethyl and trifluoroaryl groups are known to influence lipophilicity, electronic properties, and bioavailability, making this compound a valuable scaffold for drug discovery and functional materials .
Properties
IUPAC Name |
[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]-(3,4,5-trifluorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F3NO3/c22-17-11-15(12-18(23)19(17)24)20(26)16-4-2-1-3-14(16)13-25-7-5-21(6-8-25)27-9-10-28-21/h1-4,11-12H,5-10,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBVPLENRDDROPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)CC3=CC=CC=C3C(=O)C4=CC(=C(C(=C4)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50643789 | |
| Record name | {2-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}(3,4,5-trifluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50643789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898781-08-3 | |
| Record name | {2-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}(3,4,5-trifluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50643789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3,4,5-trifluorobenzophenone typically involves multiple steps:
Formation of the Spirocyclic Intermediate: The spirocyclic core, 1,4-Dioxa-8-azaspiro[4.5]decane, can be synthesized through the reaction of piperidone with ethylene glycol under acidic conditions.
Attachment of the Benzophenone Moiety: The trifluorobenzophenone component is introduced via a Friedel-Crafts acylation reaction, where 3,4,5-trifluorobenzoyl chloride reacts with the spirocyclic intermediate in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the spirocyclic nitrogen, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carbonyl group in the benzophenone moiety can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, often in the presence of a base like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives of the benzophenone moiety.
Substitution: Amino or thio-substituted benzophenone derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2’-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3,4,5-trifluorobenzophenone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. The spirocyclic structure and trifluoromethyl groups are known to enhance the metabolic stability and bioavailability of drug candidates.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers with enhanced thermal and chemical resistance. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.
Mechanism of Action
The mechanism of action of 2’-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3,4,5-trifluorobenzophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic nitrogen can form hydrogen bonds or ionic interactions with biological macromolecules, while the trifluoromethyl groups can enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Key Observations :
Key Differences :
Structural-Activity Relationship (SAR) Insights :
Biological Activity
The compound 2'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3,4,5-trifluorobenzophenone (CAS Number: 898781-08-3) is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its interactions with various biological targets, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C21H20F3NO3
- Molecular Weight : 393.39 g/mol
- Chemical Structure : The compound features a trifluoromethyl group and a dioxaspiro structure that may enhance its lipophilicity and receptor binding capabilities.
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of its interactions with sigma receptors and potential anticancer properties.
Sigma Receptor Interaction
Research indicates that derivatives of the 1,4-dioxa-8-azaspiro[4.5]decane structure exhibit significant affinity for sigma receptors. For instance:
- A related compound demonstrated high affinity (K(i) = 5.4 nM) for sigma-1 receptors, suggesting that similar structures may also interact effectively with these receptors .
- Sigma receptors are implicated in various neurological processes and have been studied for their role in cancer biology.
Anticancer Properties
Preliminary studies suggest that compounds with similar scaffolds may possess anticancer properties:
- In vivo studies using mouse tumor xenograft models showed significant accumulation in human carcinoma and melanoma tissues when radiolabeled derivatives were administered . This accumulation suggests potential utility in targeted cancer therapies.
Case Studies
Several case studies have highlighted the biological relevance of compounds related to this compound:
- Study on Tumor Imaging :
- In Vitro Assays :
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
